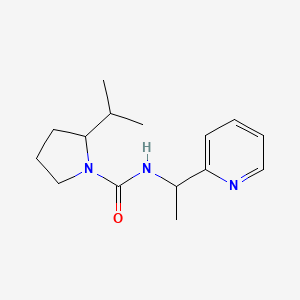![molecular formula C19H22N2O4 B7534972 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as MPMP, is a synthetic compound that belongs to the class of benzamide derivatives. MPMP has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. This compound also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and immune response. Furthermore, this compound has been shown to modulate the activity of the dopamine receptor D2, which is involved in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In neurological research, this compound has been shown to improve the cognitive function and memory impairment in animal models of Alzheimer's disease and Parkinson's disease. This compound also enhances the survival and differentiation of neural stem cells, which are involved in the regeneration and repair of the nervous system.
Advantages and Limitations for Lab Experiments
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also easy to synthesize and modify, making it suitable for structure-activity relationship (SAR) studies and drug design. However, this compound has some limitations for lab experiments, including its low bioavailability and poor pharmacokinetic properties. This compound also has limited selectivity and specificity for its target enzymes and signaling pathways, which may lead to off-target effects and toxicity.
Future Directions
There are several future directions for 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide research, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of this compound production.
2. Identification of the target enzymes and signaling pathways that are involved in the mechanism of action of this compound.
3. Development of more selective and specific this compound analogs with improved pharmacokinetic properties and bioavailability.
4. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for various diseases, such as cancer, inflammation, and neurological disorders.
5. Investigation of the potential synergistic effects of this compound with other drugs or therapies for combination therapy.
6. Exploration of the potential applications of this compound in other fields, such as agriculture, environmental science, and material science.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective and safe treatments for human diseases.
Synthesis Methods
The synthesis of 3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide involves the reaction between 3-methoxy-4-methylbenzoic acid and 3-(2-methoxypropanoylamino)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for large-scale production.
Scientific Research Applications
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-8-9-14(10-17(12)25-4)19(23)21-16-7-5-6-15(11-16)20-18(22)13(2)24-3/h5-11,13H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLLGRTZVXTMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
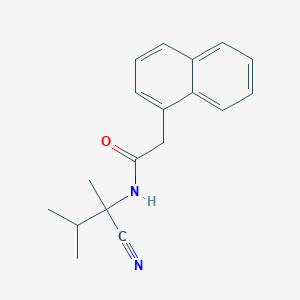
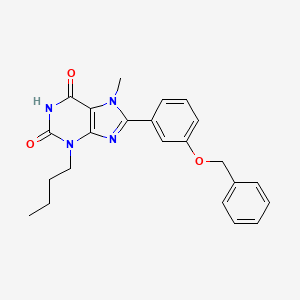
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
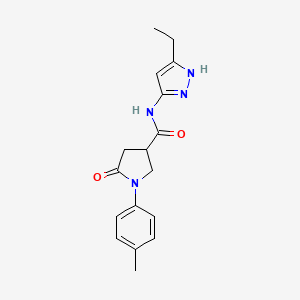
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
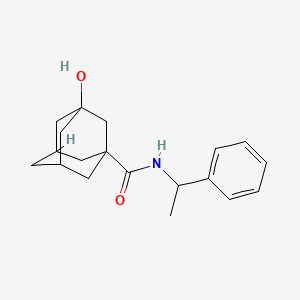
![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
